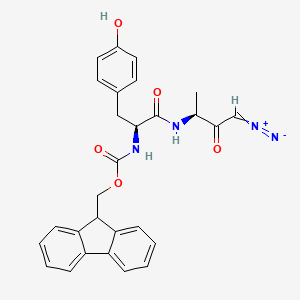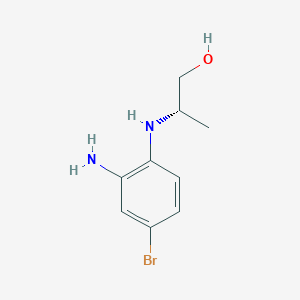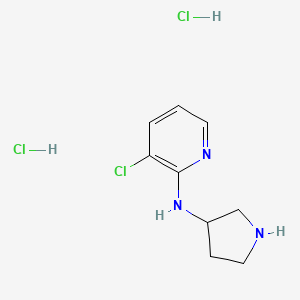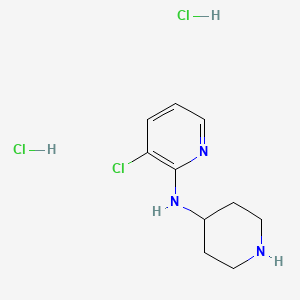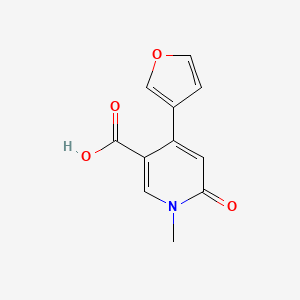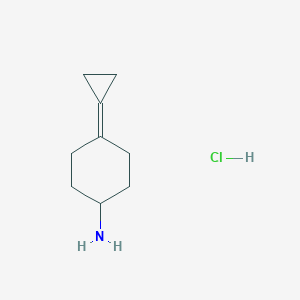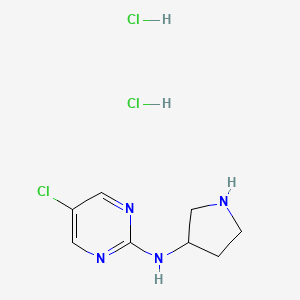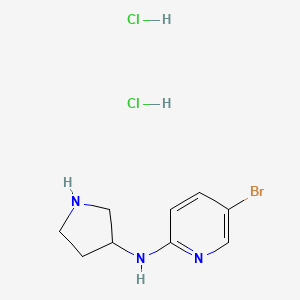![molecular formula C11H13ClOS B1474221 (1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol CAS No. 1932340-55-0](/img/structure/B1474221.png)
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentanol ring with a sulfanyl group attached to one carbon and a 4-chlorophenyl group attached to another carbon . The exact spatial configuration can be determined by the (1R,2R) designation, which refers to the stereochemistry of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A study by Hirschler et al. (1994) reported the crystal structure of a dimeric (phenylsulfonyl)oxazolidine compound, emphasizing the conformational features of chlorophenyl-sulfonyl substituents and their implications for reaction mechanisms and molecular design J. Hirschler, B. Berger, M. Bolte, 1994. This research adds to the understanding of molecular architecture and its influence on chemical reactivity, providing a basis for designing new compounds with desired properties.
Reactivity and Addition Reactions
Kaya et al. (2014) explored the synthesis of cyclohexane derivatives, highlighting the selectivity in addition reactions involving compounds with similar structural motifs to "(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol". Their work sheds light on the nuanced reactivity of such molecules, offering pathways to novel derivatives with potential application in medicinal chemistry A. Kaya, A. Menzek, E. Şahin, 2014.
Potential in Drug Design
Ballatore et al. (2014) evaluated cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group, with specific reference to thromboxane A2 prostanoid (TP) receptor antagonists. This study illustrates the utility of cyclic sulfides in the design of bioactive compounds, potentially including derivatives of "this compound" C. Ballatore, B. C. Gay, L. Huang, K. Robinson, M. J. James, J. Trojanowski, V. Lee, K. Brunden, A. B. Smith, 2014.
Electrophile-Promoted Cyclization
Jana et al. (2003) investigated electrophile-promoted cyclization as a method for synthesizing homochiral substituted tetrahydrothiophenes. This process highlights the chemical versatility and potential applications of sulfur-containing cyclic compounds in synthesizing stereochemically complex structures G. Jana, A. Viso, Y. Díaz, S. Castillón, 2003.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(4-chlorophenyl)sulfanylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJNULRRCGBQFZ-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)SC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)SC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



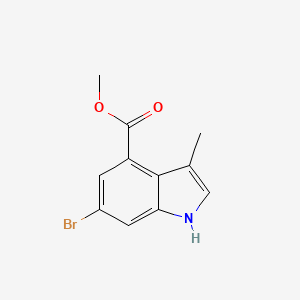
![Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1474139.png)
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1474143.png)

